N-Hydroxy-chloramphenicol

Antibiotic activity Structure-activity relationship Nitro-reduction products

Researchers investigating chloramphenicol-induced hematotoxicity require authentic N-hydroxy intermediate; generic substitution fails due to distinct hepatic clearance (>300 nmol/min/g liver). N-Hydroxy-chloramphenicol provides the exact standard for nitro-reduction kinetics and reactive metabolite studies. • Definitive benchmark for calibrating nitro-reductase assays • Direct precursor to nitroso-chloramphenicol (>450-fold irreversible bone marrow binding) • Validated reference for cytochrome P450 N-hydroxylation methods Available with batch-specific CoA for immediate global shipment.

Molecular Formula C11H14Cl2N2O4
Molecular Weight 309.14 g/mol
Cat. No. B13418488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-chloramphenicol
Molecular FormulaC11H14Cl2N2O4
Molecular Weight309.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)NO
InChIInChI=1S/C11H14Cl2N2O4/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(15-19)4-2-6/h1-4,8-10,15-17,19H,5H2,(H,14,18)/t8-,9-/m1/s1
InChIKeyBLAGYAGCQKHABH-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxy-chloramphenicol: A Critical Reduction Intermediate for Chloramphenicol Metabolism and Toxicology Studies


N-Hydroxy-chloramphenicol (N-OH-CAM, CAS 67058-46-2, molecular weight 309.14 g/mol) is a hydroxylamine derivative of the broad-spectrum antibiotic chloramphenicol. It serves as a key intermediate in the nitro-reduction pathway linking chloramphenicol to its nitroso and amine derivatives [1]. Unlike the parent drug, which exerts antibacterial activity through binding to the 50S ribosomal subunit and inhibiting peptidyl transferase, N-OH-CAM has been characterized primarily for its role in metabolic activation and toxicology research rather than therapeutic applications . The compound is of significant scientific interest because it represents the two-electron reduction product of the para-nitro group, a transformation central to understanding the mechanism of chloramphenicol-associated aplastic anemia [2].

Why N-Hydroxy-chloramphenicol Cannot Be Substituted by Chloramphenicol, Thiamphenicol, or Other In-Class Analogs for Critical Research Applications


Generic substitution among chloramphenicol-class compounds fails for two fundamental reasons. First, the functional activity diverges dramatically: while the parent chloramphenicol retains potent antibacterial efficacy across multiple test organisms, the hydroxylamine analog demonstrates substantially reduced or negligible antimicrobial activity [1]. Second, and more critically for toxicology research, the biochemical behavior of the hydroxylamine intermediate is distinct from both the parent nitro compound and other class members such as thiamphenicol. N-Hydroxy-chloramphenicol exhibits a unique reduction kinetic profile with a measured hepatic clearance rate exceeding 300 nmol/min/g liver wet weight, placing it on a completely different metabolic trajectory from chloramphenicol itself [2]. This combination of diminished antibiotic function coupled with rapid, distinct hepatic disposition means that no other in-class compound can serve as a proxy for studies requiring the authentic N-hydroxy intermediate [3].

Quantitative Differentiation Evidence for N-Hydroxy-chloramphenicol: Antimicrobial Activity, Metabolic Kinetics, and DNA Binding


Direct Antibacterial Activity Comparison: N-Hydroxy-chloramphenicol vs. Parent Chloramphenicol Across Four Test Organisms

The hydroxylamine analog of chloramphenicol (N-OH-CAM) exhibited substantially reduced antibacterial activity compared to the parent nitro compound across a panel of four test organisms in disk diffusion assays. The study explicitly concluded that none of the reduction analogs tested was as active as chloramphenicol, and two compounds in the series were essentially devoid of measurable activity [1]. This finding definitively established that the para-nitro group is indispensable for the full antibacterial potency of chloramphenicol and that its reduction to the hydroxylamine stage abrogates therapeutic efficacy.

Antibiotic activity Structure-activity relationship Nitro-reduction products

Hepatic Reduction Kinetics: N-Hydroxy-chloramphenicol vs. Nitroso-chloramphenicol Clearance Rates

In hemoglobin-free single-pass liver perfusion experiments, N-hydroxy-chloramphenicol was reduced at rates exceeding 300 nmol/min/g liver wet weight, whereas its downstream oxidation product, nitrosochloramphenicol, was eliminated at rates greater than 1.5 μmol/min/g liver [1]. The hydroxylamine species is thus cleared from the hepatic compartment approximately five-fold faster than the nitroso derivative on a molar basis, establishing a clear kinetic hierarchy in the reductive pathway. This rapid reduction is driven by at least two NADPH-dependent and two NADH-dependent cytosolic enzymes, one of which has been identified as alcohol dehydrogenase with Michaelis constants in the micromolar range [2].

Drug metabolism Hepatic clearance Nitro-reduction Pharmacokinetics

DNA Synthesis Inhibition Potency: Nitroso-chloramphenicol vs. Chloramphenicol Concentration Thresholds

Although direct DNA synthesis inhibition data for isolated N-hydroxy-chloramphenicol are not available in the retrieved literature, a critical comparative dataset exists for the downstream nitroso metabolite, which is generated directly from N-OH-CAM via oxidation. In human bone marrow cell assays, nitroso-chloramphenicol inhibited DNA synthesis at concentrations as low as 5 × 10⁻⁵ M and caused irreversible inhibition of CFU-C growth and cell death, whereas the parent chloramphenicol required concentrations exceeding 3 × 10⁻⁴ M to produce any measurable inhibition, and that inhibition was largely reversible [1]. This establishes that the nitroso derivative is at least six-fold more potent as a DNA synthesis inhibitor than chloramphenicol, and that the toxic effect is irreversible versus reversible for the parent compound.

DNA synthesis inhibition Bone marrow toxicity Aplastic anemia Metabolic activation

Irreversible Cellular Binding: Nitroso-chloramphenicol vs. Chloramphenicol Covalent Adduct Formation

In rat bone marrow cell studies using ¹⁴C-labeled compounds, the nitroso analog of chloramphenicol demonstrated 9.2% irreversible binding to viable bone marrow cells, compared to only 0.02% irreversible binding of the parent chloramphenicol ¹⁴C label [1]. This represents a >450-fold difference in the capacity to form covalent adducts with cellular macromolecules. Even in heat-inactivated cells, the nitroso analog retained 2.6% irreversible binding, confirming that its reactivity is driven primarily by chemical electrophilicity rather than enzymatic activation. The nitroso derivative was identified as the most potent inhibitor of DNA synthesis among all chloramphenicol metabolites tested [2].

Covalent binding Irreversible toxicity Bone marrow Metabolic activation

Microsomal N-Oxygenation Kinetics of Amino-chloramphenicol Precursor

The N-oxygenation of aminochloramphenicol (the precursor to N-hydroxy-chloramphenicol) by rat liver microsomes proceeds with an apparent Km of 0.4 mM and Vmax of 0.28 nmol/min/mg microsomal protein [1]. These kinetic parameters are in close agreement with those reported for aniline N-oxygenation, suggesting that the same cytochrome P450-dependent microsomal enzyme systems catalyze the conversion of the amine to the hydroxylamine. This quantitative characterization of the formation pathway underscores that N-hydroxy-chloramphenicol is not merely a theoretical intermediate but is generated under enzymatically defined, physiologically relevant conditions.

N-oxygenation Liver microsomes Enzyme kinetics Metabolic activation

Glutathione Reactivity and Oxidative Stress Potential: N-Hydroxy- vs. Nitroso-chloramphenicol

Approximately 10% of nitrosochloramphenicol reacted with glutathione (GSH) in perfused rat liver to form glutathionesulfinamidochloramphenicol and oxidized glutathione (GSSG), which were released into bile and venous effluent [1]. At high nitrosochloramphenicol loads, these reactions led to measurable hepatic glutathione depletion, membrane damage, and impaired bile production. In contrast, the hydroxylamine intermediate (N-OH-CAM) is rapidly reduced and does not accumulate to levels sufficient to trigger GSH depletion under normal physiological conditions. At low nitrosochloramphenicol loads (below 0.5 μmol/min/g liver), no detectable nitroso derivative passed the liver, indicating a threshold-dependent toxicity profile [2].

Glutathione depletion Oxidative stress Hepatotoxicity Redox cycling

Validated Research and Industrial Use Cases for N-Hydroxy-chloramphenicol Based on Quantitative Evidence


In Vitro Hepatocyte and Liver Perfusion Models of Chloramphenicol Nitro-Reduction

N-Hydroxy-chloramphenicol is the definitive standard for studies requiring measurement of hepatic nitro-reduction kinetics. The compound's documented reduction rate of >300 nmol/min/g liver in single-pass perfusion systems [1] provides a quantitative benchmark that cannot be replicated using chloramphenicol or thiamphenicol. Laboratories utilizing isolated hepatocytes, liver microsomes, or perfused organ models for drug metabolism research should procure N-OH-CAM to establish accurate calibration curves, validate analytical methods for hydroxylamine detection, and characterize the activities of cytosolic NADPH/NADH-dependent reductases involved in this pathway.

Mechanistic Toxicology Studies of Aplastic Anemia and Bone Marrow Suppression

For research groups investigating the molecular etiology of chloramphenicol-associated hematotoxicity, N-Hydroxy-chloramphenicol is an essential intermediate standard. The hydroxylamine is the direct precursor to nitroso-chloramphenicol, which exhibits >450-fold greater irreversible binding to bone marrow cells (9.2% vs. 0.02% for chloramphenicol) and is at least six-fold more potent as a DNA synthesis inhibitor [2][3]. Procurement of authentic N-OH-CAM enables controlled in vitro generation of the nitroso derivative under defined chemical or enzymatic conditions, facilitating studies of reactive metabolite formation and cellular damage mechanisms without the confounding variables present when starting from the parent drug.

Enzymology of Aromatic Amine N-Oxygenation and Cytochrome P450 Substrate Profiling

N-Hydroxy-chloramphenicol serves as the product standard for assays measuring microsomal N-oxygenation of aminochloramphenicol, a reaction that proceeds with defined kinetic parameters (Km = 0.4 mM, Vmax = 0.28 nmol/min/mg protein) [4]. Researchers studying cytochrome P450-dependent N-hydroxylation of aromatic amines, particularly in the context of prodrug activation or xenobiotic metabolism, can utilize N-OH-CAM as a validated reference compound for HPLC method development, enzyme activity calibration, and cross-laboratory assay standardization. The compound's structural similarity to other pharmacologically relevant hydroxylamines makes it a useful comparator in broader structure-activity studies of amine N-oxygenation.

Glutathione Conjugation and Redox Stress Pathway Analysis

For investigations into cellular defense mechanisms against electrophilic metabolites, N-Hydroxy-chloramphenicol provides a unique tool for studying the branch point between detoxifying reduction and toxifying oxidation. The downstream nitroso derivative has been shown to conjugate with glutathione (~10% conversion) and deplete hepatic GSH pools at high concentrations, while the hydroxylamine itself is rapidly reduced and does not trigger oxidative stress [5]. This property makes N-OH-CAM valuable for dissecting the role of cellular redox status, NADPH availability, and glutathione S-transferase activity in modulating the toxicity of nitroaromatic compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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